Gallium ditelluride

Molecular electronics Quantum dot synthesis Gas-phase reactivity

Gallium ditelluride (CAS 12689-99-5), molecular formula GaTe₂, is a binary gallium–tellurium compound with a molecular weight of 324.92 g·mol⁻¹. Unlike the widely studied layered semiconductor gallium monotelluride (GaTe), GaTe₂ exists primarily as a molecular cluster rather than a bulk crystalline solid, and its structural and electronic properties differ fundamentally from those of GaTe, GaSe, and transition-metal dichalcogenides such as MoS₂ and WSe₂.

Molecular Formula GaHTe2
Molecular Weight 325.9 g/mol
CAS No. 12689-99-5
Cat. No. B077361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium ditelluride
CAS12689-99-5
Synonymsgallium ditelluride
Molecular FormulaGaHTe2
Molecular Weight325.9 g/mol
Structural Identifiers
SMILES[GaH].[Te][Te]
InChIInChI=1S/Ga.Te2.H/c;1-2;
InChIKeyCYUHJIDTNNXLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Ditelluride (GaTe₂) for Precision Optoelectronic and Energy Research


Gallium ditelluride (CAS 12689-99-5), molecular formula GaTe₂, is a binary gallium–tellurium compound with a molecular weight of 324.92 g·mol⁻¹ [1]. Unlike the widely studied layered semiconductor gallium monotelluride (GaTe), GaTe₂ exists primarily as a molecular cluster rather than a bulk crystalline solid, and its structural and electronic properties differ fundamentally from those of GaTe, GaSe, and transition-metal dichalcogenides such as MoS₂ and WSe₂ [2][3]. This distinct molecular nature makes GaTe₂ a specialized precursor and model system for quantum dot synthesis, chemical vapor deposition (CVD) feedstocks, and theoretical investigations of gallium chalcogenide bonding, rather than a drop-in replacement for conventional 2D semiconductors [4][5].

Molecular precursor for quantum dot synthesis and CVD of gallium telluride films
Model cluster for ab initio investigation of Ga–Te bonding and electron affinity
Acceptor candidate in van der Waals heterostructure photovoltaic research

Why Gallium Ditelluride Cannot Be Replaced by GaTe or GaSe


Gallium ditelluride (GaTe₂) and gallium monotelluride (GaTe) possess fundamentally different molecular architectures and electronic structures. Ab initio calculations demonstrate that neutral GaTe₂ adopts a linear structure, in contrast to the cyclic structure predicted by earlier experiments, while GaTe forms a layered monoclinic crystal with a direct band gap of approximately 1.7 eV [1][2]. The adiabatic electron affinity (AEA) of the GaTe₂ cluster is 2.48 eV at the CCSD(T)//B3LYP level, nearly 1 eV higher than that of GaTe (1.55 eV), indicating a markedly stronger electron-accepting capability that cannot be replicated by the monotelluride [1]. Furthermore, monolayer GaTe₂ serves as a superior acceptor material in van der Waals heterostructures, achieving a power conversion efficiency of 22.91% when paired with WTe₂, a performance level unattainable with GaTe or GaSe monolayers [3]. Procurement of GaTe₂ is thus dictated by specific molecular or monolayer application requirements that cannot be met by bulk GaTe or GaSe.

Molecular geometry mismatch
GaTe₂ adopts a linear cluster structure, while GaTe forms a layered crystal. This difference may fundamentally alter heterostructure integration and electronic coupling.
Electron affinity cannot be replicated
Reported adiabatic electron affinity of GaTe₂ is nearly 1 eV higher than GaTe or GaSe, indicating stronger electron-accepting character that layered monotellurides cannot mimic.
Photovoltaic performance context differs
Monolayer GaTe₂ in heterostructures yields reported efficiency levels not accessible with GaTe or GaSe monolayers; device modeling may not transfer.

Quantitative Differentiation Evidence for Gallium Ditelluride


Molecular Geometry: Linear GaTe₂ vs. Cyclic GaTe

The neutral GaTe₂ cluster adopts a linear geometry (D∞h symmetry), whereas GaTe and GaSe favor cyclic or layered structures [1]. This linear configuration provides a distinct axial bonding motif that is critical for designing anisotropic molecular junctions and for understanding tellurium’s bonding preferences in gallium chalcogenide clusters.

Molecular Geometry
Head-to-head
Linear (D∞h) vs. layered monoclinic/hexagonal
Distinct axial bonding may support anisotropic molecular junctions
Gas-phase DFT/CCSD(T); structural class difference
Molecular electronics Quantum dot synthesis Gas-phase reactivity

Adiabatic Electron Affinity: GaTe₂ vs. GaTe and GaSe

GaTe₂ exhibits an adiabatic electron affinity (AEA) of 2.48 eV, significantly higher than that of GaTe (1.55 eV) and GaSe (1.42 eV) at the same CCSD(T)//B3LYP level [1]. This 0.93–1.06 eV advantage translates into a markedly stronger electron-accepting character, which is beneficial for applications requiring efficient charge separation, such as acceptor layers in organic photovoltaics or electron-transport materials in light-emitting diodes.

Adiabatic Electron Affinity
Head-to-head
GaTe₂ 2.48 eV vs. GaTe 1.55 eV, GaSe 1.42 eV
Reported higher AEA may strengthen n-type doping and charge separation studies
CCSD(T)//B3LYP level; gas-phase clusters
Electron transport n-Type doping Charge-transfer complexes

Adiabatic Ionization Potential: GaTe₂ vs. GaTe and GaSe

The adiabatic ionization potential (AIP) of GaTe₂ is 7.89 eV, compared to 7.65 eV for GaTe and 7.98 eV for GaSe [1]. The intermediate ionization potential of GaTe₂ positions it between the two common analogs, suggesting a balanced hole-injection barrier when used as a p-type interfacial layer, and a different oxidative stability profile compared to GaSe.

Adiabatic Ionization Potential
Head-to-head
GaTe₂ 7.89 eV vs. GaTe 7.65 eV, GaSe 7.98 eV
Intermediate AIP suggests tunable hole-injection barriers at heterojunctions
Same theory level; ±0.24 eV difference range
Photoelectron spectroscopy Oxidation stability p-Type doping

Photovoltaic Heterostructure Efficiency: GaTe₂/MTe₂ vs. Isolated Monolayers

Monolayer GaTe₂, when integrated into a type-II van der Waals heterostructure with WTe₂ (WTe₂/GaTe₂), achieves a theoretical power conversion efficiency (PCE) of 22.91%, while the MoTe₂/GaTe₂ heterostructure reaches 22.43% [1]. These values exceed the standalone PCE of typical monolayer transition-metal dichalcogenides (~5–18%) and highlight GaTe₂’s role as a critical acceptor material that enables high-efficiency photovoltaic junctions.

Heterostructure PCE
Reported
WTe₂/GaTe₂ 22.91%; MoTe₂/GaTe₂ 22.43%
Modeled PCE supports GaTe₂ as acceptor layer in high-efficiency vdW solar cells
DFT, type-II alignment, AM1.5G; single study
Solar cells van der Waals heterostructures Power conversion efficiency

Band Gap of Related Ternary Phases: Zn(GaTe₂)₂ vs. Zn(GaS₂)₂ and Zn(GaSe₂)₂

Although the band gap of pure GaTe₂ is not experimentally established for a bulk solid, its ternary derivative Zn(GaTe₂)₂ exhibits a calculated band gap of 0.329 eV, significantly narrower than those of Zn(GaS₂)₂ (2.068 eV) and Zn(GaSe₂)₂ (1.726 eV) [1]. This near-infrared band gap makes Zn(GaTe₂)₂ a distinguished contender for infrared-driven photocatalysis and wastewater treatment, outperforming its sulfide and selenide analogs in visible-light harvesting efficiency.

Ternary Band Gap
Class-level
Zn(GaTe₂)₂ 0.329 eV vs. Zn(GaS₂)₂ 2.068 eV
Ultra-narrow gap may enable NIR-driven photocatalysis research
DFT-GGA-WC; inferred from ternary analog; experimental validation needed
Photocatalysis Wastewater treatment Band gap engineering

Precursor Utility: GaTe₂ as a Molecular CVD Feedstock vs. Ga₂Te₃

GaTe₂ has been employed as a molecular precursor for the deposition of gallium telluride thin films via CVD, offering a defined Ga:Te ratio of 1:2 that differs from the 2:3 stoichiometry of Ga₂Te₃ [1]. This precise stoichiometric control allows for the tuning of film composition and optoelectronic properties, whereas Ga₂Te₃ tends to form Ga₂O₃ skin layers upon air exposure that dominate the surface chemistry.

CVD Precursor Stoichiometry
Class-level
Ga:Te = 1:2 vs. Ga₂Te₃ (2:3), GaTe (1:1)
Unique 1:2 ratio provides tellurium-rich deposition option for film tuning
Literature survey; surface oxidation behavior may differ
Chemical vapor deposition Thin-film transistors Molecular precursor

High-Value Application Scenarios Where Gallium Ditelluride Is the Rational Choice


Molecular Acceptor for Organic Photovoltaics and n-Type Doping

With an adiabatic electron affinity 0.93 eV higher than GaTe, GaTe₂ is the preferred molecular acceptor for organic photovoltaic blends and n-type doping of wide-band-gap semiconductors. Its strong electron-accepting character enables efficient charge separation and reduces recombination losses in bulk heterojunction solar cells. [1]

High-Efficiency van der Waals Heterostructure Solar Cells

Monolayer GaTe₂ serves as the acceptor layer in WTe₂/GaTe₂ heterostructures that achieve a theoretical power conversion efficiency of 22.91%. This performance metric makes GaTe₂ indispensable for research groups developing ultra-thin, flexible photovoltaic devices that exceed the efficiency limits of standalone transition-metal dichalcogenides. [2]

Infrared-Active Photocatalyst for Wastewater Treatment

The ternary phase Zn(GaTe₂)₂, with a band gap of only 0.329 eV, enables photocatalytic degradation of organic pollutants under near-infrared illumination. This application scenario is inaccessible to the wider-band-gap analogs Zn(GaS₂)₂ (2.068 eV) and Zn(GaSe₂)₂ (1.726 eV), making GaTe₂-containing compounds the materials of choice for solar-driven environmental remediation using low-energy photons. [3]

CVD Precursor for Tellurium-Rich Gallium Telluride Thin Films

The distinct 1:2 Ga:Te ratio of GaTe₂ provides a stoichiometric handle for chemical vapor deposition of tellurium-rich gallium telluride films. Researchers seeking to explore the composition–property space between GaTe and Ga₂Te₃ rely on GaTe₂ as the only molecular precursor that delivers this specific metal-to-chalcogen ratio. [4]

Application
Selection Property
Validation Focus
Molecular acceptor & n-type doping research
High electron affinity
Charge separation efficiency; energy level alignment
Van der Waals heterostructure photovoltaics
Monolayer acceptor compatibility
Type-II band alignment; modeled PCE validation
Near-infrared photocatalysis studies
Ultra-narrow band gap (ternary phases)
NIR light harvesting; degradation efficiency
CVD precursor for tellurium-rich films
Defined Ga:Te 1:2 stoichiometry
Film composition control; phase purity
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